4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide
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Overview
Description
“4-((1H-benzo[d]imidazol-2-yl)methyl)-N-ethylpiperazine-1-carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic compound, which is a five-membered ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves several steps. In one method, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives include nucleophilic aromatic substitution and the formation of thiosemicarbazone .
Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Scientific Research Applications
Synthesis and Chemical Properties
Innovative Synthesis Techniques
Studies have shown innovative methods for synthesizing carboxylic acid amides, including those related to the N-methylpiperazine series. These compounds serve as key intermediates in the synthesis of antileukemic agents like imatinib, indicating their critical role in pharmaceutical manufacturing (Koroleva et al., 2011).
Functionalization Reactions
Research into the functionalization reactions of certain carboxylic acids and acid chlorides with diaminopyridine explores the creation of novel compounds, providing a foundation for further pharmaceutical application and development (Yıldırım et al., 2005).
Derivatives with Biological Significance
The synthesis of oxadiazolo-, pyrimido-, imidazolo-, and benzimidazolo-containing derivatives demonstrates the chemical versatility of these compounds and their potential as biological probes or therapeutic agents (Kaur & Kishore, 2014).
Potential Biological Activities
Antimicrobial and Anti-inflammatory Properties
Research into hybrid molecules containing penicillanic or cephalosporanic acid moieties has shown these compounds to possess significant antimicrobial activity, suggesting their potential in addressing bacterial infections. Some derivatives also displayed anti-inflammatory properties, indicating their applicability in treating inflammation-related conditions (Başoğlu et al., 2013).
Antiavian Influenza Virus Activity
Novel benzamide-based 5-aminopyrazoles and their derivatives have demonstrated remarkable activity against the bird flu influenza (H5N1), highlighting their potential as antiviral agents. This opens up new avenues for the development of treatments against influenza viruses (Hebishy et al., 2020).
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, can interact with proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .
Mode of Action
Benzimidazole derivatives are known to exhibit a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with benzimidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways leading to various downstream effects.
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Future Directions
The benzimidazole nucleus has been extensively utilized in the development of new drugs due to its broad range of chemical and biological properties . The derivatives of benzimidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions in the research of benzimidazole derivatives could focus on exploring these biological activities further and developing new drugs.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-2-16-15(21)20-9-7-19(8-10-20)11-14-17-12-5-3-4-6-13(12)18-14/h3-6H,2,7-11H2,1H3,(H,16,21)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMFMSGTRDAREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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